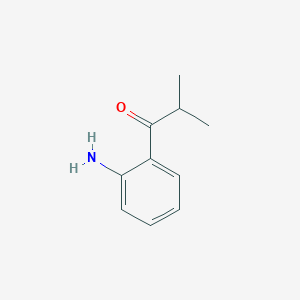
1-(2-氨基苯基)-2-甲基丙酮
概述
描述
“1-(2-Aminophenyl)-2-methylpropan-1-one” is a chemical compound with the molecular formula C8H9NO . It belongs to the class of organic compounds known as aniline and substituted anilines .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a series of azaborines were prepared through 1-(2-aminophenyl)pyrroles and organotrifluoroborates in a one-pot reaction . Another study reported the synthesis of 1-acyl-3-(2-aminophenyl) thioureas and their varying biological activities .
Molecular Structure Analysis
The molecular structure of “1-(2-Aminophenyl)-2-methylpropan-1-one” can be analyzed using various spectroscopic methods like Infra-Red, Raman, Ultra-violet, and Fluorescence spectroscopy . The structure of the compound can also be interpreted by different spectroscopic techniques such as MS, IR, 1H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Aminophenyl)-2-methylpropan-1-one” can be complex. For example, a study reported two synthetic approaches leading to 2-aminobenzoxazoles and their N-substituted analogues . Another study reported the synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Aminophenyl)-2-methylpropan-1-one” can be analyzed using various methods. For instance, the compound has a molecular weight of 135.1632 g/mol . Amines, which this compound is a type of, are classified based on the number of alkyl groups bonded to the nitrogen atom .
科学研究应用
Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
“1-(2-Aminophenyl)-2-methylpropan-1-one” is utilized in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. These derivatives are important due to their wide range of biological activities, including antileishmanial properties. The compound participates in Pt(IV)-catalyzed hydroamination reactions that lead to the formation of fused pyrrolo[1,2-a] quinoxalines .
Antileishmanial Agents
The compound serves as a precursor for primary and secondary intermediates that exhibit antileishmanial activity. This is particularly significant in the development of new treatments for leishmaniasis, a disease caused by protozoan parasites .
Anti-Intestinal Nematode Prodrugs
Research has shown that derivatives of “1-(2-Aminophenyl)-2-methylpropan-1-one” can be synthesized as anti-intestinal nematode prodrugs. These compounds have been evaluated for their efficacy against Nippostrongylus braziliensis in rats, with some derivatives showing high deparasitization rates .
Development of Benzimidazole Derivatives
The compound’s derivatives are used in the development of benzimidazole derivatives, which are a class of compounds with broad-spectrum activity against nematode and trematode infections in animals. These derivatives aim to improve solubility and absorption, enhancing clinical efficacy .
Potential for Overcoming Drug Resistance
The structural flexibility of “1-(2-Aminophenyl)-2-methylpropan-1-one” allows for the creation of novel derivatives that may overcome resistance to existing antiparasitic drugs. This is crucial in areas where parasites have developed resistance to current treatments .
Role in Enzymatic Cyclization
The compound is involved in enzymatic cyclization processes to form more complex molecules. This application is essential in medicinal chemistry for the synthesis of active pharmaceutical ingredients with improved drug-like properties .
安全和危害
未来方向
The future directions for the study of “1-(2-Aminophenyl)-2-methylpropan-1-one” could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to understand its safety and hazards, as well as potential applications .
属性
IUPAC Name |
1-(2-aminophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORFQJDYSRFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485827 | |
| Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-2-methylpropan-1-one | |
CAS RN |
27309-55-3 | |
| Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


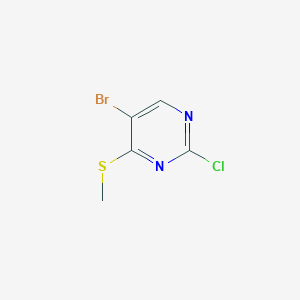

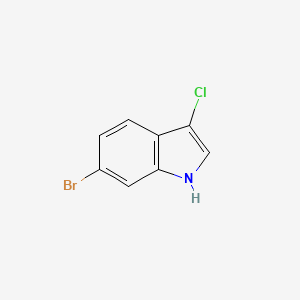
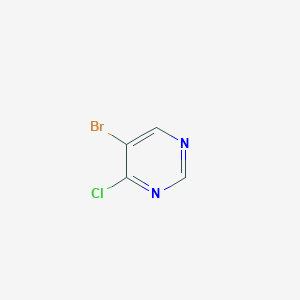
![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)

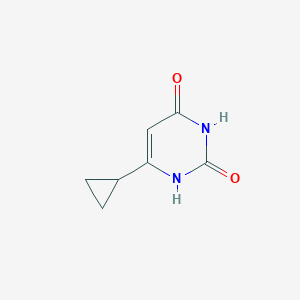
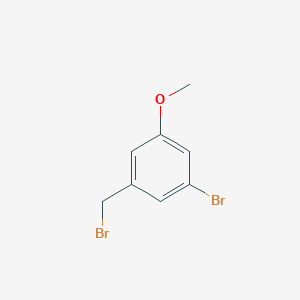

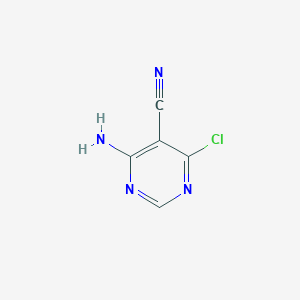

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)
![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)